2-Butylhydroquinone

Vue d'ensemble

Description

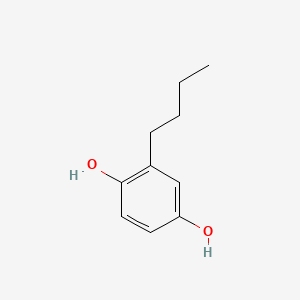

2-Butylhydroquinone, also known as tert-butylhydroquinone, is a synthetic aromatic organic compound that belongs to the family of phenols. It is a derivative of hydroquinone, substituted with a tert-butyl group. The chemical formula of this compound is C10H14O2, and it is commonly used as an antioxidant in various industries, including food, cosmetics, and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Butylhydroquinone can be synthesized through the alkylation of hydroquinone with tert-butanol. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions in a solvent like xylene. The reaction conditions need to be carefully controlled to optimize the yield and minimize the formation of by-products .

Industrial Production Methods

In industrial settings, this compound is produced by reacting p-benzoquinone with isobutene or tert-butanol. The resultant product is then refined and purified to obtain the desired compound. The process involves multiple steps, including distillation and crystallization, to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-Butylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.

Reduction: It can be reduced back to hydroquinone under certain conditions.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinone

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

Food Preservation

Antioxidant Properties

tBHQ is primarily recognized for its role as a food additive that prevents oxidative deterioration of fats and oils. It is particularly effective in extending the shelf life of processed foods by inhibiting the oxidation of lipids, which can lead to rancidity. The effectiveness of tBHQ as an antioxidant has been demonstrated through various studies:

- Inhibition Concentrations : Research shows that tBHQ can inhibit prostaglandin biosynthesis at concentrations as low as 5.5 µM, making it a potent antioxidant compared to other compounds like butylated hydroxytoluene (BHT) .

- Stability : Studies indicate that tBHQ remains stable under various conditions, allowing it to maintain its antioxidant properties during food processing and storage .

| Application Area | Effectiveness | Reference |

|---|---|---|

| Food Preservation | Prevents lipid oxidation | |

| Shelf Life Extension | Increases shelf life of oils |

Pharmaceutical Applications

Neuroprotective Effects

Recent studies have highlighted the potential of tBHQ in neuroprotection, particularly in models of ischemic stroke. Research indicates that while tBHQ is generally considered protective against oxidative stress, its effects can vary based on dosage and context:

- Stroke Outcomes : In murine models of ischemic stroke, tBHQ was found to exacerbate stroke damage by compromising blood-brain barrier permeability and increasing post-stroke mortality . This underscores the need for careful consideration of dosage in therapeutic applications.

- Mitochondrial Function : tBHQ has been shown to influence mitochondrial function in cerebrovascular endothelial cells, which is critical for maintaining blood-brain barrier integrity .

| Application Area | Observed Effects | Reference |

|---|---|---|

| Stroke Treatment | Increased mortality; compromised BBB | |

| Mitochondrial Function | Affects endothelial cell viability |

Antibacterial Applications

Mechanism of Action

tBHQ exhibits antibacterial properties that have garnered attention for potential applications in healthcare:

- Antibacterial Activity : Studies have demonstrated that the oxidation product of tBHQ, tert-butylbenzoquinone (TBBQ), exhibits significant antibacterial activity against various strains of Staphylococcus aureus. TBBQ was found to disrupt membrane integrity without causing lysis, indicating a unique mode of action that could be leveraged for therapeutic purposes .

- Biofilm Disruption : TBBQ has also shown efficacy in eradicating staphylococcal biofilms, which are notoriously difficult to treat with conventional antibiotics .

| Application Area | Mechanism | Reference |

|---|---|---|

| Antibacterial Treatment | Disrupts bacterial membranes; biofilm eradication |

Industrial Applications

Material Science

In addition to food and pharmaceutical applications, tBHQ is utilized in material science due to its antioxidant properties:

- Polymer Stabilization : tBHQ is used as an additive in polymers to enhance their stability against oxidative degradation. This application is crucial for extending the lifespan of products made from plastics and rubber .

- Coatings and Adhesives : The compound's ability to prevent oxidation makes it valuable in formulations for coatings and adhesives, ensuring durability and performance over time .

| Application Area | Use Case | Reference |

|---|---|---|

| Polymer Industry | Stabilizer for plastics and rubbers | |

| Coatings | Enhances durability against oxidation |

Case Studies

- Food Industry Study : A comprehensive study evaluated the impact of tBHQ on the oxidative stability of frying oils. Results indicated a significant reduction in peroxide values when tBHQ was included at concentrations as low as 0.02%, demonstrating its effectiveness in real-world applications .

- Healthcare Study : A clinical study assessed the effects of tBHQ on patients undergoing chemotherapy with doxorubicin. Findings suggested that tBHQ might mitigate some toxic effects associated with chemotherapy, although further research is needed to establish safe and effective dosing regimens .

Mécanisme D'action

The mechanism of action of 2-Butylhydroquinone involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells and tissues. The compound interacts with molecular targets such as Keap1, which is involved in the regulation of the antioxidant response element (ARE) pathway. This interaction helps in the activation of antioxidant enzymes like glutathione peroxidase and superoxide dismutase, thereby protecting cells from oxidative stress .

Comparaison Avec Des Composés Similaires

2-Butylhydroquinone is similar to other phenolic antioxidants, such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). it has unique properties that make it distinct:

Butylated Hydroxyanisole (BHA): BHA is another phenolic antioxidant used in food preservation. It is less effective than this compound in preventing oxidative rancidity in fats and oils.

Butylated Hydroxytoluene (BHT): BHT is also used as an antioxidant in various industries. .

Similar Compounds

- Butylated Hydroxyanisole (BHA)

- Butylated Hydroxytoluene (BHT)

- 4-tert-Butylcatechol (TBC)

- 2,5-Di-tert-butylhydroquinone (DTBHQ) .

Activité Biologique

2-Butylhydroquinone (2-BHQ) is a phenolic compound that has garnered attention for its biological activities, particularly as an antioxidant and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 2-BHQ, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is a derivative of hydroquinone with a butyl group attached to one of the hydroxyl groups. Its chemical formula is C10H14O2, and it is primarily used as an antioxidant in food products and cosmetics.

The biological activity of 2-BHQ can be attributed to several mechanisms:

-

Antioxidant Activity :

- 2-BHQ acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It has been shown to reduce oxidative stress in various cellular models, which is crucial for preventing cellular damage and inflammation.

- Induction of Phase II Enzymes :

- Antibacterial Properties :

Antioxidant Effects

A study by Kahl et al. (1989) highlighted that 2-BHQ stimulates the production of reactive oxygen species (ROS) in liver microsomes, indicating its dual role as both an antioxidant and a pro-oxidant depending on the concentration and context .

Cytotoxicity and Genotoxicity

The cytotoxic effects of 2-BHQ have been investigated in various cell lines. While it exhibits protective effects against oxidative stress, excessive concentrations can lead to cytotoxicity. A review noted that the genotoxic effects are still under investigation, suggesting a complex relationship between dosage and cellular response .

Reproductive Toxicity Mitigation

Recent research indicated that 2-BHQ could mitigate reproductive toxicity induced by T-2 toxin in animal models. It was observed to alleviate declines in sperm quality and testicular injury while reducing oxidative stress and inflammatory responses .

Data Summary

Propriétés

IUPAC Name |

2-butylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCRJFOGPCJKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194787 | |

| Record name | 2-Butylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4197-69-7 | |

| Record name | 2-Butylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4197-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004197697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC99300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.